Lanoconazole

描述

Contextualization of Lanoconazole within the Imidazole (B134444) Antifungal Class

This compound is classified as an imidazole antifungal agent. medscape.com The primary mechanism of action for imidazoles involves the disruption of the fungal cell membrane's integrity. patsnap.com this compound achieves this by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is a critical component of the cytochrome P450-dependent pathway. patsnap.comchemicalbook.com This enzyme is essential for the conversion of lanosterol to ergosterol (B1671047), the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. patsnap.compatsnap.com By impeding ergosterol synthesis, this compound leads to an accumulation of toxic sterol intermediates and increases the permeability of the fungal cell membrane, ultimately resulting in cell lysis and death. patsnap.com

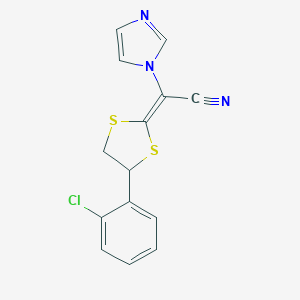

Structurally, this compound is a racemic imidazole antimycotic that is distinguished by the presence of a dithiolan ring in addition to the imidazole ring. chemicalbook.com It is chemically identified as (E/Z)-α-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile. google.com This unique structure contributes to its potent antifungal activity. researchgate.net

Some sources also suggest that this compound inhibits the enzyme squalene (B77637) epoxidase, which would also disrupt ergosterol synthesis, but at an earlier step. patsnap.com This dual mechanism, if confirmed, would further distinguish it within the azole class. Its high lipophilicity enhances its penetration into the stratum corneum, the outermost layer of the skin, allowing it to reach high concentrations at the site of infection. patsnap.com

Academic Significance and Historical Trajectory of this compound Research

Originally developed in Japan, this compound has been the subject of numerous studies to evaluate its efficacy and spectrum of activity. patsnap.com It has been marketed in Japan for the treatment of topical fungal infections such as tinea pedis, tinea corporis, and cutaneous candidiasis. chemicalbook.com

Research has consistently demonstrated this compound's broad-spectrum antifungal activity in both laboratory (in vitro) and animal (in vivo) studies. medchemexpress.commedchemexpress.com It has shown potent activity against a wide range of dermatophytes, yeasts, and molds. patsnap.compatsnap.com

In Vitro Studies: In vitro studies have highlighted this compound's potent activity. For instance, against Candida albicans, this compound inhibited fungal growth in a concentration-dependent manner at concentrations above 0.1 µg/mL. nih.gov Comparative studies have shown its inhibitory activity to be significantly greater than that of bifonazole (B1667052). nih.gov Further research demonstrated that this compound and luliconazole (B1675427) had the lowest geometric mean Minimum Inhibitory Concentrations (MICs) against various melanized fungi when compared to other antifungal drugs. nih.gov A study focusing on Aspergillus flavus also found that this compound and luliconazole exhibited the lowest MICs compared to a range of other antifungals. nih.gov

In Vivo Studies and Skin Penetration: Animal studies have substantiated its in vivo efficacy. In a guinea pig model of cutaneous candidiasis, 1% this compound cream and solution were found to be significantly more effective at eradicating the fungi than comparable formulations of bifonazole. researchgate.net Dermal application studies in rats using radiolabeled this compound showed that 24 hours after application, 83% of the total radioactivity was recovered from the stratum corneum. chemicalbook.comnih.gov The drug remained detectable for up to 96 hours, which is about seven times longer than for clotrimazole (B1669251) and bifonazole. chemicalbook.com More than 94% of this radioactivity was the intact this compound molecule, indicating minimal metabolism within the skin. chemicalbook.comnih.gov

Anti-inflammatory Properties: Beyond its primary antifungal action, research has uncovered anti-inflammatory effects of this compound. nih.govnih.gov Studies in mice have shown that it can suppress skin inflammation induced by irritants by inhibiting the production of neutrophil chemotactic factors. medchemexpress.comnih.gov This anti-inflammatory action is considered a beneficial characteristic for treating inflammatory fungal skin infections like tinea pedis. nih.gov

Below is a data table summarizing key findings from selected research on this compound's antifungal activity.

| Organism/Model | Study Type | Key Finding | Reference |

| Candida albicans | In Vitro | Strong inhibition of fungal growth at concentrations >0.1 µg/mL. | nih.gov |

| Aspergillus flavus | In Vitro | Exhibited one of the lowest geometric mean MICs (0.02 µg/mL) among tested antifungals. | nih.gov |

| Melanized Fungi | In Vitro | Showed the lowest geometric mean MICs compared to five other antifungal drugs. | nih.gov |

| Guinea Pig Model | In Vivo | 1% this compound formulations were more effective in eradicating Candida than bifonazole formulations. | researchgate.net |

| Rat Skin Model | In Vivo | High retention in the stratum corneum, with 83% of radioactivity recovered after 24 hours. | chemicalbook.comnih.gov |

| Mouse Inflammation Model | In Vivo | Suppressed irritant-induced skin inflammation by inhibiting inflammatory mediators. | medchemexpress.comnih.gov |

Identification of Key Research Gaps and the Rationale for Comprehensive Study

Despite the existing body of research, several areas warrant further investigation to fully understand the therapeutic potential of this compound.

Systemic Efficacy and Pharmacokinetics: While this compound is well-established as a topical agent with minimal systemic absorption, its efficacy and pharmacokinetics for systemic infections are not well-documented. chemicalbook.compatsnap.com Research has shown it can protect immunodeficient mice from encephalitis caused by Cryptococcus neoformans when administered orally, suggesting potential for systemic use. medchemexpress.comnih.gov However, comprehensive studies are needed to evaluate its in vivo efficacy for a broader range of systemic mycoses. nih.gov

Mechanisms of Resistance: The development of antifungal resistance is a major global concern. nih.gov While one study indicated that dermatophytes are unlikely to acquire secondary resistance to this compound, the molecular mechanisms of potential resistance are not fully elucidated. researchgate.net Common resistance mechanisms in azoles involve mutations or overexpression of the target enzyme's gene (ERG11), or increased drug efflux through membrane transporters. nih.govnih.gov Dedicated studies to investigate the potential for resistance development in various fungal species upon long-term exposure to this compound are crucial.

Elucidation of Anti-inflammatory Pathways: The anti-inflammatory properties of this compound add to its clinical utility, but the precise molecular pathways underlying these effects require deeper exploration. nih.govnih.gov Further research could clarify how it modulates inflammatory responses, which may open avenues for its use in other inflammatory skin conditions.

Activity Against Emerging and Resistant Pathogens: The landscape of fungal pathogens is continually evolving, with the emergence of multidrug-resistant species. plos.org While this compound has shown activity against some resistant isolates, ongoing in vitro and in vivo studies are necessary to determine its effectiveness against a wider array of clinically relevant, drug-resistant fungal strains. plos.org

A comprehensive study addressing these gaps would be highly valuable. Understanding the full spectrum of its systemic activity, potential for resistance, and the intricacies of its anti-inflammatory action will provide a more complete picture of this compound's role in contemporary antifungal therapy.

Structure

3D Structure

属性

IUPAC Name |

(2E)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTQSJFIDWNVJW-WYMLVPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101530-10-3, 126509-69-1 | |

| Record name | Lanoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101530-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanoconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101530103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latoconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126509691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-acetonitrile, alpha-(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-, (E)-(+-)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E7858311F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structural Activity Relationships of Lanoconazole and Its Analogs

Advanced Synthetic Routes for Lanoconazole and Related Compounds

The synthesis of this compound and its analogs involves multi-step chemical processes that have been refined to improve yield, purity, and stereoselectivity. These routes are critical for both laboratory-scale research and potential larger-scale production.

Elucidation of Key Reaction Pathways and Precursors

The predominant synthetic pathway for this compound begins with 2-chloromandelic acid as the starting material. This route involves a sequence of well-established chemical transformations to construct the core structure of the molecule.

A common synthetic sequence is as follows:

Esterification and Halogenation: The initial precursor, 2-chloromandelic acid, undergoes esterification followed by halogenation.

Reduction: The resulting intermediate is then subjected to a reduction reaction, typically using a reducing agent like sodium borohydride, to yield a diol compound, 1-(2-chlorophenyl)ethane-1,2-diol. eurekaselect.com

Mesylation: The diol is then reacted with methanesulfonyl chloride in the presence of an acid scavenger, such as triethylamine, to convert the hydroxyl groups into better leaving groups, yielding 1-(2-chlorophenyl)ethane-1,2-diyl dimethanesulfonate. eurekaselect.com

Cyclization: The final key step is the cyclization reaction. This is achieved by reacting the mesylated intermediate with a dipotassium (B57713) salt derived from the reaction of 1-imidazolyl acetonitrile, carbon disulfide, and potassium hydroxide. This forms the dithiolane ring and attaches the imidazoleacetonitrile moiety, ultimately yielding this compound. nih.gov

Development of Stereoselective Synthesis for this compound Enantiomers (e.g., R-Enantiomer Activity)

This compound is a racemic mixture, meaning it consists of equal amounts of two enantiomers (mirror-image isomers), designated as the (R)- and (S)-enantiomers. Research has demonstrated that the antifungal activity of this compound resides almost exclusively in the (R)-enantiomer. eurekaselect.comresearchgate.net This discovery spurred the development of methods for stereoselective synthesis, which aim to produce the desired active enantiomer selectively, thus avoiding the inactive (S)-isomer.

The development of optically active analogs, such as NND-502 (luliconazole), which is the pure (R)-enantiomer of a closely related compound, highlights the importance of stereochemistry for antifungal potency. eurekaselect.comresearchgate.net NND-502 was found to have more potent antifungal activity than racemic this compound. eurekaselect.comresearchgate.net

For other imidazole (B134444) antifungals like econazole (B349626) and miconazole (B906), enantioselective synthesis has been achieved using chiral catalysts. A key step in these syntheses is the enantioselective reduction of a ketone precursor catalyzed by a chiral oxazaborolidine. nih.gov This approach yields the optically active alcohol, which is a crucial intermediate. Biological testing confirmed that the (R)-enantiomers of econazole and miconazole were more active than their corresponding (S)-isomers and the racemic mixtures. nih.gov While specific details for this compound's stereoselective synthesis are proprietary, similar principles of asymmetric catalysis are applied to produce the enantiomerically pure R-form.

| Compound | Stereochemistry | Activity Profile |

| This compound | Racemic ((R/S)-mixture) | Active, but less potent than the pure R-enantiomer. eurekaselect.comresearchgate.net |

| (R)-Lanoconazole | R-enantiomer | The primary source of antifungal activity. eurekaselect.comresearchgate.net |

| (S)-Lanoconazole | S-enantiomer | Considered inactive. researchgate.net |

| NND-502 (Luliconazole) | R-enantiomer | An optically active analog with more potent antifungal activity than racemic this compound. eurekaselect.comresearchgate.net |

Process Optimization for Research-Scale Production

To facilitate research and development, the synthesis of this compound has been optimized to improve efficiency and yield while ensuring operational simplicity. One improved method addresses the challenges of unstable reactions and low yields found in earlier procedures. researchgate.net This optimized route involves:

Utilizing a weak alkaline buffer system during the cyclization step. researchgate.net

Employing a phase transfer catalyst to facilitate the reaction between the organic and aqueous phases. researchgate.net

Comprehensive Structural-Activity Relationship (SAR) Studies

Structural-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound and its analogs, these studies are crucial for understanding the features necessary for potent antifungal action and for designing new, more effective agents.

Analysis of the Role of the Dithiolane Ring and Imidazole Moiety in Antifungal Potency

The antifungal activity of this compound is intrinsically linked to two key structural components: the imidazole moiety and the unique ketene (B1206846) dithioacetal structure, which includes the 1,3-dithiolane (B1216140) ring.

Imidazole Moiety: The imidazole ring is a well-established pharmacophore in many azole antifungal drugs. mdpi.com Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. nih.gov This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. By binding to the heme iron in the enzyme's active site, the imidazole nitrogen atom disrupts ergosterol production, leading to increased membrane permeability and ultimately, fungal cell death. scilit.com Studies on other imidazole derivatives have shown that replacing the unsubstituted imidazole ring with a substituted one, such as 4-methyl-1H-imidazole or 4,5-dichloro-1H-imidazole, can lead to a significant loss of antifungal activity, underscoring the specific structural requirements of this moiety. nih.gov

Exploration of Substituent Effects on Biological Activity

The exploration of how different chemical groups (substituents) at various positions on the this compound scaffold affect its biological activity is a cornerstone of SAR studies. Although specific SAR data on a wide range of this compound analogs is limited in publicly available literature, general principles can be drawn from related imidazole compounds.

For a series of imidazole derivatives containing a 2,4-dienone motif, SAR studies revealed the following trends:

Substituents on the Phenyl Ring: The type and position of substituents on the phenyl ring (analogous to the 2-chlorophenyl ring in this compound) have a significant impact. In one study, replacing a 4-bromo substituent with electron-withdrawing groups (e.g., 4-NO₂) or electron-donating groups (e.g., 4-OCH₃) resulted in weaker antifungal activity compared to the lead compound. nih.gov This indicates that a delicate electronic balance is required for optimal potency.

Modifications of the Core Structure: The core heterocyclic systems are critical. As mentioned, modifications to the imidazole ring itself tend to be detrimental to activity. nih.gov

Stereochemistry: As discussed in section 2.1.2, the stereochemical configuration is a critical determinant of activity, with the R-enantiomer being the active form. researchgate.net

Rational Design and Synthesis of Novel this compound Analogs (e.g., NND-502)

NND-502 is an optically active imidazole antimycotic agent that was developed as a novel antifungal. nih.gov Research comparing NND-502 to this compound has demonstrated its potent in vitro activity against various dermatophytes. nih.govnih.gov In studies against Trichophyton spp., NND-502 exhibited minimum inhibitory concentrations (MICs) that were one to four times lower than those of this compound. nih.gov This indicates a significant improvement in antifungal potency.

The synthesis of such novel azole analogs often involves multi-step chemical processes. For instance, the synthesis of new triazole derivatives can be achieved through the reaction of a triazole derivative with 2-bromoacetophenone (B140003) compounds. nih.gov In other cases, modifications of existing structures, such as fluconazole (B54011), have been explored by altering the hydroxyl group, the aromatic ring, or the 1,2,4-triazole (B32235) rings to create more potent antifungal drugs. researchgate.netnih.gov The synthesis of a novel antifungal agent derived from albaconazole (B1665687) involved a key step of fusing the quinazolinone ring with a thiazole (B1198619) moiety. nih.gov These synthetic strategies are aimed at creating molecules with enhanced biological activity. researchgate.netnih.govnih.gov

The following table summarizes the comparative in vitro activity of NND-502 and this compound against various fungal species.

| Fungus | NND-502 MIC (µg/mL) | This compound MIC (µg/mL) |

| Trichophyton spp. | ≤0.004-0.008 | Data indicates MIC is 1 to 4 times higher than NND-502 nih.gov |

| Filamentous Fungi (excluding zygomycetes) | ≤0.004-0.125 | Similar to NND-502 nih.gov |

| Yeast-like Fungi | 0.125-4 | Similar to NND-502 nih.gov |

This table is interactive. You can sort and filter the data.

Computational Chemistry and Molecular Modeling Approaches in this compound Design

Computational chemistry and molecular modeling have become indispensable tools in the design and discovery of new antifungal agents, including analogs of this compound. These approaches allow for the prediction of molecular properties, binding affinities, and interactions with biological targets, thereby accelerating the drug development process.

In Silico Screening for Potential this compound-like Structures

In silico screening, also known as virtual screening, is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method is particularly useful for identifying novel scaffolds with high affinity for lanosterol 14α-demethylase (CYP51), the target of azole antifungals. nih.govnih.gov

The process often begins with the development of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov This model is then used to screen databases, such as the NCI database, for compounds that match the pharmacophore. nih.gov Hits from the virtual screen are often filtered using criteria like Lipinski's rule of five to ensure drug-like properties. nih.govnih.gov This approach has been successfully used to identify structurally diverse non-azole CYP51 inhibitors. nih.gov For example, a study identified 46 compounds from natural sources that met Lipinski's rules and were predicted to inhibit CYP51. nih.gov

Molecular Docking Simulations with Fungal Target Enzymes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound and its analogs, docking simulations are used to model the interaction between the antifungal agent and the active site of the fungal target enzyme, CYP51. nih.govnih.gov

These simulations provide valuable insights into the binding mode and affinity of the ligand. For example, docking studies have shown that luliconazole (B1675427) (NND-502) exhibits a high docking score against lanosterol-14-α demethylase. nih.gov The binding energy, often expressed in kcal/mol, is a key metric obtained from docking simulations, with lower values indicating stronger binding. nih.gov Studies have identified compounds with strong binding energies to CYP51, such as didymellamide A-E, with binding energies ranging from -11.14 to -11.98 kcal/mol. nih.gov These compounds were found to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of CYP51, such as Tyr132, Ser378, and Met508. nih.gov The stability of these ligand-protein complexes can be further investigated using molecular dynamics simulations. nih.govnih.gov

The following table presents the binding energies of selected compounds against CYP51 as determined by molecular docking simulations.

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

| Didymellamide A | CYP51 | -11.14 nih.gov |

| Didymellamide B | CYP51 | -11.46 nih.gov |

| Didymellamide C | CYP51 | -11.98 nih.gov |

| Didymellamide D | CYP51 | -11.98 nih.gov |

| Didymellamide E | CYP51 | -11.50 nih.gov |

This table is interactive. You can sort and filter the data.

Molecular and Cellular Mechanisms of Lanoconazole Action

Detailed Inhibition of Fungal Ergosterol (B1671047) Biosynthesis

The primary antifungal activity of Lanoconazole stems from its interference with the synthesis of ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. chemicalbook.compatsnap.comyoutube.com This pathway is a key target for many antifungal drugs because it is essential for fungal viability and contains enzymes that are distinct from their human counterparts. mdpi.comfrontiersin.org

This compound specifically targets and inhibits lanosterol (B1674476) 14α-demethylase, a fungal cytochrome P450 enzyme also known as CYP51 or Erg11p. medchemexpress.compatsnap.comfrontiersin.org This enzyme is crucial for the sterol biosynthesis pathway, catalyzing the oxidative removal of the C-14 methyl group from lanosterol. frontiersin.orgnih.gov This demethylation is an obligatory step in the conversion of lanosterol to ergosterol. nih.gov

The specificity of azole antifungals like this compound for the fungal CYP51 enzyme over the human ortholog is a cornerstone of their therapeutic utility, minimizing effects on host cholesterol synthesis. mdpi.comnih.gov The inhibition of CYP51 by this compound effectively blocks the ergosterol production line at a critical juncture. frontiersin.orgpatsnap.com

Table 1: Key Enzyme and Substrates in the Ergosterol Pathway Targeted by this compound

| Component | Name/Type | Role in Fungal Cell | Impact of this compound |

| Enzyme | Lanosterol 14α-demethylase (CYP51) | A cytochrome P450 enzyme that catalyzes a key step in ergosterol biosynthesis. frontiersin.orgfrontiersin.org | Competitively inhibited, halting the conversion of lanosterol. medchemexpress.compatsnap.com |

| Substrate | Lanosterol | The initial sterol substrate for the CYP51 enzyme in the pathway. youtube.commdpi.com | Accumulates within the cell due to enzyme inhibition. frontiersin.org |

| Product | Ergosterol | The final, essential sterol component of the fungal cell membrane. frontiersin.orgnih.gov | Production is depleted, compromising membrane integrity. patsnap.comnih.gov |

Ergosterol is a vital component of the fungal plasma membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins. frontiersin.orgmdpi.comnih.gov The inhibition of CYP51 by this compound leads to a significant reduction in the amount of ergosterol available for incorporation into the fungal cell membrane. patsnap.comfrontiersin.org

This depletion of ergosterol has profound consequences for the cell membrane. Its structural integrity is compromised, leading to an increase in permeability. patsnap.compatsnap.com This allows for the uncontrolled passage of ions and small molecules, disrupting the carefully maintained internal environment of the cell. Furthermore, the altered membrane structure impairs the function of essential membrane proteins involved in nutrient transport and cell wall synthesis, ultimately leading to the cessation of fungal growth and cell death. frontiersin.orgfrontiersin.org

A secondary and equally important consequence of blocking lanosterol 14α-demethylase is the intracellular accumulation of its substrate, lanosterol, and other 14α-methylated sterol precursors. frontiersin.orgnih.govmdpi.com These precursor sterols cannot be properly integrated into the fungal cell membrane and are considered toxic to the cell. frontiersin.orgacs.org

The buildup of these abnormal sterols, such as 14α-methylfecosterol and 14α-methylergosta-8,24(28)-dienol, further disrupts membrane organization and function. mdpi.comfrontiersin.org This accumulation is believed to be a major contributor to the fungistatic and fungicidal effects of azole antifungals. frontiersin.orgmdpi.com The presence of these methylated sterols instead of ergosterol alters the physical properties of the membrane, contributing to cellular stress and eventual lysis. patsnap.com

Table 2: Accumulated Toxic Sterol Intermediates Following CYP51 Inhibition

| Sterol Intermediate | Role in Toxicity |

| Lanosterol | The primary substrate that accumulates, disrupting normal membrane structure. frontiersin.org |

| 14α-methylfecosterol | An abnormal sterol that builds up and interferes with membrane function. mdpi.comfrontiersin.org |

| 14α-methylergosta-8,24(28)-dienol | Considered a key toxic diol responsible for the antifungal effect of azoles. mdpi.com |

| 24-methylene lanosterol | Another methylated precursor that accumulates and contributes to membrane stress. mdpi.com |

Modulation of Fungal Cellular Processes by this compound

Beyond the direct impact on the cell membrane, the biochemical disruptions caused by this compound extend to other fundamental cellular processes, including energy metabolism and management of oxidative stress.

The ergosterol biosynthesis pathway is an energy-intensive process, requiring significant input of ATP and NADPH. nih.gov Several enzymes in the pathway, including CYP51, are dependent on oxygen and heme, linking sterol synthesis directly to mitochondrial respiratory function. frontiersin.org While direct studies on this compound's specific impact on fungal respiration are limited, the mechanism of related compounds provides insight. For instance, some antifungal agents that interfere with mitochondrial targets can disrupt the respiratory chain, leading to impaired energy production. nih.govnih.gov The inhibition of CYP51 and the resulting alteration of the membrane environment can indirectly affect the function of membrane-anchored respiratory enzymes, potentially leading to a decrease in cellular energy production.

A growing body of evidence indicates that azole antifungals can induce oxidative stress in fungal cells. nih.govfrontiersin.org The disruption of mitochondrial function, which is closely linked to ergosterol synthesis, can lead to the production of reactive oxygen species (ROS). nih.govmdpi.com The accumulation of toxic sterol intermediates can also trigger cellular stress responses that involve ROS generation. mdpi.com

This increase in oxidative stress can overwhelm the fungus's antioxidant defense systems, leading to damage of cellular components like lipids, proteins, and DNA. nih.govfrontiersin.org Some studies have shown a correlation between sensitivity to azoles and the fungus's capacity to handle oxidative stress, suggesting that the induction of ROS is a significant component of the drug's antifungal activity. nih.gov

Influence on Fungal Cell Wall Integrity and Biosynthesis Pathways

While the primary molecular target of this compound is not a component of the fungal cell wall, its mechanism of action initiates a cascade of events that profoundly impacts cell wall integrity and stimulates compensatory biosynthesis pathways. The structural and functional relationship between the fungal plasma membrane and the cell wall is intimate; therefore, disruption of the membrane inevitably leads to significant stress on the overlying cell wall. nih.govresearchgate.netnih.gov

The principal action of this compound, like other imidazole (B134444) antifungals, is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14-alpha-demethylase. ebsco.comdergipark.org.tr This enzyme is critical in the biosynthetic pathway of ergosterol, the primary sterol in fungal cell membranes. nih.govmdpi.com Ergosterol is essential for maintaining the fluidity, permeability, and integrity of the plasma membrane. researchgate.netmdpi.com By blocking lanosterol's conversion to ergosterol, this compound causes a depletion of this vital component and a simultaneous accumulation of toxic 14-alpha-methylated sterol precursors. mdpi.comnih.gov This alteration in sterol composition severely compromises the fungal cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death. ebsco.com

In response to this chemical stress and the resulting loss of cell wall integrity, fungal cells activate complex signaling networks known as cell wall integrity (CWI) pathways. nih.govnih.gov These pathways are a crucial survival mechanism, sensing damage and initiating a compensatory response to reinforce the cell wall. nih.gov Key signaling cascades implicated in this response include the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Ca2+/calcineurin pathways. nih.gov Activation of these pathways in response to membrane or cell wall stress triggers the upregulation of genes involved in cell wall synthesis, most notably those for chitin (B13524) synthase. nih.govnih.gov This leads to an increased production and deposition of chitin, a robust polysaccharide, in an attempt to fortify the weakened cell wall and counteract the osmotic instability caused by the compromised membrane. nih.govnih.gov

Table 1: Summary of this compound's Influence on the Fungal Cell Wall

| Mechanism Stage | Target/Process Affected | Consequence |

|---|---|---|

| Primary Action | Lanosterol 14-alpha-demethylase | Inhibition of ergosterol biosynthesis; accumulation of toxic sterols. ebsco.commdpi.com |

| Secondary Effect | Fungal Plasma Membrane | Compromised membrane integrity, fluidity, and permeability. ebsco.commdpi.com |

| Tertiary Effect | Fungal Cell Wall Integrity | Structural malformation and loss of osmotic stability. nih.govresearchgate.net |

| Compensatory Response | Cell Wall Integrity Signaling Pathways (PKC, HOG, Calcineurin) | Activation of pathways leading to increased synthesis of chitin. nih.govnih.gov |

Table 2: Key Pathways and Components in the Fungal Cell Wall Stress Response

| Component | Class / Type | Role in Cell Wall Integrity |

|---|---|---|

| Ergosterol | Sterol | Maintains plasma membrane integrity, which is essential for cell wall synthesis machinery. researchgate.netmdpi.com |

| Chitin | Polysaccharide | A key structural component of the cell wall; its synthesis is upregulated during cell wall stress to provide reinforcement. nih.govnih.gov |

| β(1,3)-Glucan | Polysaccharide | The most abundant structural polymer in the fungal cell wall, providing rigidity. nih.gov |

| PKC Pathway | Signaling Cascade | A central cell wall integrity pathway that responds to damage and regulates compensatory chitin synthesis. nih.govnih.gov |

| HOG Pathway | Signaling Cascade | Responds to osmotic and other stresses, contributing to the regulation of cell wall repair. nih.gov |

| Calcineurin Pathway | Signaling Cascade | A Ca2+-dependent pathway that is activated by membrane stress and contributes to the upregulation of chitin synthesis. nih.govnih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Anidulafungin |

| Amphotericin B |

| Caspofungin |

| Chitin |

| Cholesterol |

| Clotrimazole (B1669251) |

| Econazole (B349626) |

| Ergosterol |

| Ethanol |

| Fluconazole (B54011) |

| Flucytosine |

| Griseofulvin |

| Itraconazole (B105839) |

| Ketoconazole |

| This compound |

| Lanosterol |

| Miconazole (B906) |

| Micafungin |

| Naftifine |

| Nikkomycin Z |

| Nystatin |

| Poacic acid |

| Polyoxin B |

| Serine hydroxamate |

| Squalene (B77637) |

| Terbinafine (B446) |

Preclinical Pharmacological Investigations of Lanoconazole

In Vitro Antifungal Activity Spectrum and Potency

The in vitro activity of lanoconazole has been rigorously tested against a wide array of pathogenic fungi, including dermatophytes, yeasts, and molds. These studies are crucial for defining the drug's potential clinical applications.

This compound has demonstrated potent activity against the principal causative agents of dermatophytosis. Studies have consistently shown it to be highly effective against common clinical isolates of Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum, and Microsporum canis.

In a comparative study, this compound's Minimum Inhibitory Concentrations (MICs) against 10 strains each of T. rubrum, T. mentagrophytes, and E. floccosum were all ≤0.008 µg/mL. nih.gov This indicates a high level of intrinsic activity against these dermatophytes. Another study confirmed the potent activity of this compound against a large collection of 208 clinical isolates of M. canis, identifying it as a promising candidate for treating infections caused by this zoophilic species. nih.gov Further research has established MIC ranges for this compound against various dermatophytes, underscoring its broad efficacy within this fungal group. oup.com

Table 1: In Vitro Susceptibility of Dermatophytes to this compound

| Dermatophyte Species | Number of Strains | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Trichophyton rubrum | 10 | ≤0.008 | nih.gov |

| Trichophyton mentagrophytes | 10 | ≤0.008 | nih.gov |

| Epidermophyton floccosum | 10 | ≤0.008 | nih.gov |

| Microsporum canis | 208 | Potent Activity (Specific MIC range not detailed in abstract) | nih.gov |

This compound's antifungal spectrum extends to pathogenic yeasts, most notably Candida albicans. In vitro susceptibility testing has been conducted using various media to determine its anti-Candida activity.

In one study, the MIC values of this compound against nine stock cultures and 10 clinical isolates of C. albicans were measured. asm.org The results showed that the activity was influenced by the testing medium, with MICs ranging from 0.63-5 µg/mL on casitone agar (B569324), which were significantly lower than those obtained in Sabouraud's glucose broth or on Sabouraud's glucose agar. asm.org This suggests that the local environment can impact the apparent susceptibility of C. albicans to this compound. Its efficacy against Candida species has also been noted in broader studies of new azole agents. oup.comnih.gov

This compound has shown significant in vitro activity against a variety of molds, including opportunistic pathogens like Aspergillus and causative agents of chronic subcutaneous infections.

A study evaluating this compound against 141 azole-susceptible and 27 azole-resistant isolates of Aspergillus fumigatus found it to be highly potent. nih.gov The MIC₉₀ (the concentration required to inhibit 90% of isolates) was 0.008 µg/mL for the susceptible strains and 0.032 µg/mL for the resistant strains, indicating that it retains substantial activity even against isolates resistant to other azoles. nih.gov Similarly, against Aspergillus flavus, this compound demonstrated very low MICs, with a geometric mean of 0.02 µg/mL across 187 isolates. nih.gov

Furthermore, this compound has been identified as a potent inhibitor of fungi that cause eumycetoma, a debilitating subcutaneous infection. It displayed high activity against 37 isolates of eumycetoma agents, including various Madurella species, Falciformispora senegalensis, Medicopsis romeroi, and Trematosphaeria grisea, with median MICs ranging from 0.001 to 0.064 µg/mL. nih.govsigmaaldrich.comnih.gov This positions this compound as a promising candidate for these difficult-to-treat infections. nih.govsigmaaldrich.comnih.gov Its activity also extends to other melanized fungi. oup.comnih.gov

Table 2: In Vitro Activity of this compound Against Molds

| Fungal Group/Species | Number of Isolates | MIC Range / GM / MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|

| Aspergillus fumigatus (Azole-Susceptible) | 141 | MIC₉₀: 0.008 | nih.gov |

| Aspergillus fumigatus (Azole-Resistant) | 27 | MIC₉₀: 0.032 | nih.gov |

| Aspergillus flavus | 187 | GM: 0.02 (Range: 0.004-0.125) | nih.gov |

| Eumycetoma Agents | 37 | Median MIC Range: 0.001-0.064 | nih.govsigmaaldrich.comnih.gov |

The determination of MIC and Minimum Fungicidal Concentration (MFC) is fundamental to understanding an antifungal agent's potency and mode of action. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism, while the MFC is the lowest concentration that results in a 99% to 99.5% reduction in the initial inoculum. researchgate.net

Time-kill kinetic studies provide a dynamic assessment of an antifungal agent's activity over time, helping to distinguish between fungistatic (inhibiting growth) and fungicidal (killing) effects. A fungicidal effect is typically defined as a ≥99.9% (or 3-log₁₀) decrease in colony-forming units (CFU/mL) from the starting inoculum. nih.gov

There is conflicting evidence regarding the fungistatic versus fungicidal nature of this compound against dermatophytes. One early study reported that this compound potently inhibits dermatophytes in a fungicidal manner, based on its low MCC values against T. rubrum and T. mentagrophytes. nih.gov In contrast, a later comparative study concluded that this compound was primarily fungistatic against these same species. nih.gov Another study comparing various agents noted that for luliconazole (B1675427), a similar imidazole (B134444), the MCCs against T. rubrum were considerably higher than its MICs, suggesting a fungistatic effect. nih.gov This discrepancy highlights that the fungicidal or fungistatic activity of this compound may be species-dependent and influenced by the specific testing methodology. No direct time-kill curve studies for this compound were identified in the reviewed literature.

In Vivo Efficacy Studies in Animal Models of Fungal Infections

To complement in vitro data, the efficacy of this compound has been evaluated in established animal models of fungal infections, particularly for dermatomycoses. The guinea pig model is frequently used as it can mimic aspects of human cutaneous fungal infections. nih.govcreative-diagnostics.com

In a guinea pig model of tinea corporis caused by Trichophyton mentagrophytes, topical application of 0.5% and 1% this compound ointment once daily resulted in significant improvement of symptoms and mycological cure, with no fungus recovered from the infected sites. sigmaaldrich.comnih.gov Another study in a similar model compared the efficacy of terbinafine (B446), this compound, and luliconazole. researchgate.netnih.gov While all three agents demonstrated significant mycological efficacy in eradicating the fungus compared to an untreated control, terbinafine and luliconazole showed superior clinical efficacy compared to this compound in this specific study. researchgate.netnih.gov

This compound's efficacy has also been confirmed in a guinea pig model of cutaneous candidiasis. In prednisolone-treated guinea pigs infected with Candida albicans, topical application of 1% this compound cream and solution for three consecutive days was found to be highly effective in eradicating the fungi from the skin lesions. asm.org These in vivo studies provide crucial preclinical evidence supporting the therapeutic potential of topical this compound for common skin mycoses.

Evaluation in Guinea Pig Models of Dermatophytosis (e.g., Tinea Pedis, Tinea Corporis)

This compound has demonstrated significant therapeutic efficacy in guinea pig models of dermatophytosis, particularly tinea corporis. In studies using a Trichophyton mentagrophytes infection model, topical application of this compound preparations led to marked improvements in clinical symptoms and high rates of mycological cure. sigmaaldrich.comnih.gov

Investigations comparing ointment and cream formulations of this compound found both to be effective. nih.gov Ointments with concentrations of 0.25%, 0.5%, and 1% all produced significant improvements compared to untreated or vehicle-treated control groups. sigmaaldrich.comnih.gov Notably, at concentrations of 0.5% and 1%, this compound ointment resulted in a complete eradication of the fungus from all infected sites. sigmaaldrich.comnih.gov The therapeutic effects of the ointment were found to be equivalent to those of a comparable this compound cream formulation. nih.gov

While this compound is effective, other newer azoles have been compared against it in similar models. For instance, in a guinea pig model, luliconazole was reported to have superior efficacy to this compound. jddonline.com Preclinical evaluations have established this compound's efficacy in models of both tinea corporis and tinea pedis. asm.org

Table 1: Efficacy of this compound Ointment in a Guinea Pig Model of Tinea Corporis

This table summarizes the reported outcomes from preclinical studies.

| This compound Concentration | Outcome Compared to Control | Mycological Cure Rate |

| 0.25% | Significant improvement of symptoms | - |

| 0.5% | Significant improvement of symptoms | 100% (No fungus recovered) sigmaaldrich.comnih.gov |

| 1% | Significant improvement of symptoms | 100% (No fungus recovered) sigmaaldrich.comnih.gov |

Assessment in Experimental Cutaneous Candidiasis Models

The effectiveness of this compound has also been assessed in guinea pig models of cutaneous candidiasis, an infection caused by Candida albicans. These studies are particularly relevant as they often use immunocompromised animal models (e.g., treated with prednisolone) to better mimic the clinical situation in susceptible human populations. asm.orgnih.gov

In a study using prednisolone-treated guinea pigs, both 1% cream and 1% solution formulations of this compound were evaluated. nih.govresearchgate.netnih.gov The results demonstrated that this compound was significantly more effective at eradicating the fungi than comparable formulations of another imidazole antifungal, bifonazole (B1667052). asm.orgnih.gov A quantitative culture study conducted after a three-day treatment period confirmed the superior fungal clearance achieved with this compound. asm.org

Table 2: Comparative Efficacy of this compound in a Guinea Pig Cutaneous Candidiasis Model

Data adapted from quantitative culture studies reported in preclinical research. asm.org

| Treatment Group | Mean No. of Colonies (± SEM) |

| Untreated Control | 22,200 ± 4,090 |

| 1% this compound (LCZ) Cream | 0 ± 0 |

| 1% Bifonazole (BFZ) Cream | 4,200 ± 2,240 |

| 1% this compound (LCZ) Solution | 2,220 ± 409 |

| 1% Bifonazole (BFZ) Solution | 18,900 ± 3,670 |

Potential for Systemic and Deep-Seated Mycoses Treatment in Murine Models (e.g., Aspergillosis)

Systemic and deep-seated mycoses, such as invasive aspergillosis, represent serious and often life-threatening infections, particularly in immunocompromised patients. actasdermo.org Murine models are standard for evaluating the efficacy of antifungal agents intended for systemic use, with drugs like amphotericin B, voriconazole (B182144), and isavuconazole (B1672201) being assessed in such systems. nih.govresearchgate.netnih.gov

However, the available scientific literature from the conducted searches does not provide specific preclinical data on the evaluation of this compound for the treatment of systemic or deep-seated mycoses in murine models. This compound has been developed and studied primarily as a topical agent for cutaneous infections. asm.org Research on its potential for systemic applications, which would require a different formulation and pharmacokinetic profile, is not prominently documented.

Non-Antifungal Pharmacological Activities

Beyond its primary role in inhibiting fungal growth, this compound has been investigated for other pharmacological effects that could provide additional clinical benefits in the treatment of inflammatory skin conditions often associated with fungal infections.

Investigation of Anti-Inflammatory Modulatory Effects of this compound

Research has shown that this compound possesses distinct anti-inflammatory properties. nih.gov This is clinically relevant as fungal skin infections like tinea pedis are often accompanied by inflammation. nih.gov

In vitro studies have demonstrated that this compound can inhibit the release of pro-inflammatory mediators. For example, it significantly inhibited the release of interleukin-8 (IL-8) from human epidermal keratinocytes. nih.gov It also suppressed the production of interferon-γ (IFN-γ) and interleukin-2 (B1167480) (IL-2) from human peripheral blood mononuclear cells. nih.gov

In vivo studies using mouse models of skin inflammation further substantiate these findings. This compound was effective in reducing inflammation in both irritant dermatitis and contact dermatitis models. nih.govnih.gov Its mechanism in irritant dermatitis involves inhibiting the production of neutrophil chemotactic factors, including KC and MIP-2, thereby reducing neutrophil infiltration at the inflammation site. nih.govresearchgate.net In contact dermatitis, its effect is associated with the inhibition of IFN-γ production in the skin. nih.gov The anti-inflammatory potency of this compound in these models was found to be stronger than that of other types of antifungal agents, such as liranaftate (B1674862) and amorolfine. nih.govresearchgate.net

Research into Angiogenesis and Wound Healing Promotion

A distinctive feature of this compound is its demonstrated ability to promote wound healing, a property not commonly observed in other imidazole antifungals. nih.gov This effect was studied in an excisional open skin-wound model in rats.

Topical application of 0.5% and 1% this compound creams was found to accelerate the spontaneous healing process, with a rapid decrease in the size of the wounded areas. nih.gov Histological evaluation confirmed these observations, showing that this compound treatment resulted in the formation of a thicker and more cellular granulation tissue and stimulated epidermal regeneration more effectively than no treatment or the vehicle alone. nih.gov

Crucially, this acceleration of tissue formation was accompanied by an increase in both collagen content and angiogenesis (the formation of new blood vessels). nih.gov Angiogenesis is a critical process in wound healing, as it supplies oxygen and nutrients necessary for tissue regeneration. oaepublish.com In contrast to this compound, other imidazole agents like 1% clotrimazole (B1669251) cream and 1% bifonazole cream did not show a similar accelerative effect on wound healing in the same model. nih.gov

Comparative Studies of Lanoconazole with Other Antifungal Agents

Comparative Analysis of Antifungal Potency and Spectrum

The in vitro efficacy of an antifungal agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. Lanoconazole, an imidazole (B134444) antifungal, has been extensively studied and compared to other classes of antifungals against a wide range of fungal pathogens.

Within the imidazole class, this compound demonstrates a competitive but varied profile. Luliconazole (B1675427), which is the pure R-enantiomer of a related compound, generally exhibits more potent antifungal activity than this compound, which is a racemic mixture. tandfonline.com Studies have shown Luliconazole to be significantly more effective at inhibiting the fungal enzyme 14α-demethylase in Candida albicans compared to both this compound and Bifonazole (B1667052). tandfonline.com In a study on dermatophytes, Luliconazole's geometric mean (GM) MIC was 0.018 μg/ml, indicating higher potency than this compound's GM MIC of 0.24 μg/ml. oup.comoup.comnih.govresearchgate.net A study in guinea pigs also found Luliconazole to have greater clinical efficacy than this compound. oup.com

Comparisons with other imidazoles show that this compound is significantly more potent than Miconazole (B906) against dermatophyte isolates; one study reported a GM MIC of 2.34 μg/ml for Miconazole versus 0.24 μg/ml for this compound. oup.comnih.govresearchgate.net Econazole (B349626), with a GM MIC of 0.20 μg/ml, demonstrated slightly greater potency than this compound in the same study. oup.comnih.govresearchgate.net

Interactive Data Table: this compound vs. Other Imidazoles (Dermatophytes)

| Antifungal Agent | Class | Geometric Mean MIC (μg/ml) |

| This compound | Imidazole | 0.24 oup.comnih.govresearchgate.net |

| Luliconazole | Imidazole | 0.018 oup.comnih.govresearchgate.net |

| Miconazole | Imidazole | 2.34 oup.comnih.govresearchgate.net |

| Econazole | Imidazole | 0.20 oup.comnih.govresearchgate.net |

When compared with triazoles, this compound's potency is highly dependent on the specific fungal species being tested. Against dermatophytes, Itraconazole (B105839) (GM MIC 0.183 μg/ml) appears slightly more potent than this compound (GM MIC 0.24 μg/ml). oup.comnih.govresearchgate.net However, against Fusarium species, this compound (GM MIC 0.013 μg/ml) is profoundly more active than Itraconazole (GM MIC 4.08 μg/ml). nih.govasm.orgdntb.gov.ua A similar trend is seen against Aspergillus fumigatus, where this compound (GM MIC 0.0024 μg/ml) is far more potent than Itraconazole (GM MIC 0.4243 μg/ml). asm.org

This compound consistently demonstrates superior activity against Fluconazole (B54011), particularly in dermatophytes, where resistance or low susceptibility to Fluconazole is common. oup.com One study recorded a GM MIC of 15.34 μg/ml for Fluconazole, highlighting a significant potency difference compared to this compound (0.24 μg/ml). oup.comnih.govresearchgate.net

Comparisons with newer triazoles like Efinaconazole show varied results. Against dermatophytes, Efinaconazole has been shown to be more potent than this compound. nih.gov Conversely, against melanized fungi and Fusarium species, this compound exhibited lower GM MICs, indicating greater potency than Efinaconazole. nih.govdntb.gov.uanih.govasm.org Ravuconazole, another potent triazole, has shown excellent activity against Candida and Aspergillus species, often exceeding that of Fluconazole and Itraconazole, though direct comparative data with this compound is limited. nih.govamazonaws.com

Interactive Data Table: this compound vs. Triazoles (Select Fungi)

| Antifungal Agent | Class | Fungal Species | Geometric Mean MIC (μg/ml) |

| This compound | Imidazole | Dermatophytes | 0.24 oup.comresearchgate.net |

| Itraconazole | Triazole | Dermatophytes | 0.183 oup.comresearchgate.net |

| Fluconazole | Triazole | Dermatophytes | 15.34 oup.comresearchgate.net |

| Efinaconazole | Triazole | Dermatophytes | 0.007 researchgate.net |

| This compound | Imidazole | Fusarium spp. | 0.013 nih.govdntb.gov.ua |

| Itraconazole | Triazole | Fusarium spp. | 4.08 nih.govdntb.gov.ua |

| Efinaconazole | Triazole | Fusarium spp. | 0.85 nih.govdntb.gov.ua |

Against the allylamine (B125299) Terbinafine (B446), this compound's performance varies. Some in vitro studies show this compound possessing lower MICs (≤0.008 µg/ml) against certain dermatophytes compared to Terbinafine (0.008-0.03 µg/ml). nih.gov However, a larger comparative study found Terbinafine (GM MIC 0.07 μg/ml) to be more potent than this compound (GM MIC 0.24 μg/ml) against a broad range of dermatophytes. oup.comnih.govresearchgate.net Furthermore, in vivo models have suggested superior clinical efficacy for Terbinafine, which is often attributed to its fungicidal action. oup.comoup.com

The echinocandins, such as Anidulafungin and Caspofungin, exhibit very high potency against dermatophytes, with GM MICs of 0.01 μg/ml and 0.016 μg/ml, respectively, making them more active than this compound in this context. oup.comoup.comnih.gov However, against Fusarium species, this compound (GM MIC 0.013 μg/ml) is markedly more potent than Caspofungin (1.35 μg/ml) and Anidulafungin (1.18 μg/ml). nih.govdntb.gov.ua

Tolnaftate, another topical antifungal, has also been shown to be more potent against dermatophytes than this compound, with a reported GM MIC of 0.06 μg/ml. oup.comnih.govresearchgate.net

Interactive Data Table: this compound vs. Other Antifungal Classes (Dermatophytes)

| Antifungal Agent | Class | Geometric Mean MIC (μg/ml) |

| This compound | Imidazole | 0.24 oup.comnih.govresearchgate.net |

| Terbinafine | Allylamine | 0.07 oup.comnih.govresearchgate.net |

| Anidulafungin | Echinocandin | 0.01 oup.comnih.gov |

| Caspofungin | Echinocandin | 0.016 oup.comnih.gov |

| Tolnaftate | Thiocarbamate | 0.06 oup.comnih.gov |

Mechanistic Differences in Antifungal Action Between this compound and Comparator Drugs

The differences in antifungal potency are rooted in distinct mechanisms of action.

This compound and other Azoles (Imidazoles and Triazoles): These compounds target the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-alpha-demethylase. nih.govnih.gov This enzyme is critical in the biosynthesis pathway of ergosterol (B1671047), a vital component of the fungal cell membrane. By inhibiting this enzyme, azoles disrupt membrane integrity, leading to increased permeability and ultimately inhibiting fungal growth. nih.gov This mechanism is generally considered fungistatic, meaning it inhibits fungal growth rather than directly killing the cells. oup.comoup.comnih.gov

Allylamines (Terbinafine): This class also inhibits ergosterol synthesis but targets a different, earlier enzyme in the pathway: squalene (B77637) epoxidase. oup.comoup.comslideshare.net The inhibition of squalene epoxidase leads to a deficiency of ergosterol and a toxic accumulation of squalene within the cell. This dual effect results in a potent fungicidal (cell-killing) action, particularly against dermatophytes. nih.govoup.com

Echinocandins (Caspofungin, Anidulafungin): This class has a unique mechanism that does not involve the cell membrane. Instead, echinocandins inhibit the enzyme (1,3)-beta-D-glucan synthase, which is responsible for synthesizing glucan, an essential polysaccharide component of the fungal cell wall. slideshare.netuspharmacist.com This disruption of the cell wall leads to severe osmotic instability and cell lysis. uspharmacist.com

Tolnaftate: Like allylamines, Tolnaftate is also an inhibitor of squalene epoxidase, disrupting ergosterol biosynthesis at an early stage.

Synergistic and Antagonistic Interactions with Other Antifungal Compounds In Vitro

The combination of antifungal agents can potentially lead to synergistic (enhanced) or antagonistic (reduced) effects. While combination therapy is a known strategy for treating difficult fungal infections, research specifically detailing the in vitro synergistic or antagonistic interactions of this compound with other antifungal compounds is limited in the available scientific literature. nih.govnih.gov Studies on other agents have shown that combining drugs with different mechanisms, such as an azole with an echinocandin, can be beneficial, but specific data for this compound combinations is not extensively documented. nih.gov

Mechanisms of Antifungal Resistance Relevant to Lanoconazole

Fungal Adaptive Responses to Azole Antifungals in General

Fungi have evolved sophisticated adaptive responses to cope with the stress induced by azole antifungals. When exposed to azoles, which inhibit the enzyme lanosterol (B1674476) 14α-demethylase, fungal cells activate transcriptional programs to counteract the drug's effects. patsnap.com This response is multifaceted and includes upregulation of genes involved in the ergosterol (B1671047) biosynthesis pathway to compensate for the enzyme inhibition, increased expression of drug efflux pumps to reduce the intracellular concentration of the azole, and activation of cellular stress response pathways. nih.govjmb.or.kr

The inhibition of ergosterol synthesis leads to the depletion of this essential membrane component and the accumulation of toxic sterol intermediates, which disrupts cell membrane integrity and function. plos.org Fungi can sense and respond to these membrane perturbations. The transcriptional upregulation of efflux pumps and ergosterol biosynthesis genes is a key survival strategy. nih.gov These adaptive responses are not only a reaction to the presence of the drug but can also be triggered by the resulting defects in ergosterol biosynthesis itself. nih.gov

Specific Mechanisms of Resistance to Lanoconazole

While specific research into resistance mechanisms against this compound is less extensive than for systemic triazoles, the principles of azole resistance are broadly applicable.

The primary target for this compound and other azole antifungals is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene (also known as cyp51). patsnap.commdpi.com This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. patsnap.complos.org Mutations in the ERG11 gene are a well-established mechanism of azole resistance. These mutations can lead to amino acid substitutions in the enzyme that reduce its binding affinity for the azole drug, thereby diminishing the drug's inhibitory effect. nih.govnih.gov While the enzyme becomes less susceptible to the drug, it must retain its ability to process its natural substrate, lanosterol.

Studies have evaluated the in vitro activity of this compound against azole-resistant strains of Aspergillus fumigatus harboring specific mutations in the cyp51A gene. While this compound demonstrated potent activity against many resistant strains, isolates with the TR46/Y121F/T289A combination of mutations showed reduced susceptibility compared to other resistant strains. nih.gov This indicates that certain mutational patterns in the target enzyme can specifically impact the efficacy of this compound. nih.gov

Table 1: In Vitro Activity of this compound against Aspergillus fumigatus with Known cyp51A Resistance Mutations

| cyp51A Genotype | This compound MIC Range (μg/mL) | Itraconazole (B105839) MIC Range (μg/mL) | Voriconazole (B182144) MIC Range (μg/mL) |

| Wild-Type | <0.001–0.016 | 0.125–1 | 0.125–0.5 |

| TR34/L98H | 0.008–0.016 | >16 | 2–8 |

| G54 | 0.004–0.008 | 2–16 | 0.25–1 |

| M220 | 0.008 | 2–4 | 2–4 |

| G138C | 0.004 | 2 | 0.5 |

| G432C | 0.002 | 1 | 0.5 |

| TR46/Y121F/T289A | 0.016–0.5 | 4–8 | >16 |

Data sourced from a 2016 study by Abastabar et al. published in Antimicrobial Agents and Chemotherapy. nih.gov The table shows the Minimum Inhibitory Concentration (MIC) ranges of this compound and other azoles against A. fumigatus isolates with different cyp51A genotypes.

A primary mechanism of fungal resistance to azoles involves the active transport of the drug out of the cell, which reduces its intracellular concentration to sub-inhibitory levels. nih.gov This process is mediated by efflux pump proteins located in the fungal cell membrane. The two major superfamilies of these transporters are the ATP-binding cassette (ABC) transporters, which use ATP hydrolysis for energy, and the Major Facilitator Superfamily (MFS) transporters, which are secondary active transporters typically using a proton gradient. nih.govnih.gov

Overexpression of the genes encoding these pumps, such as CDR1 (an ABC transporter) and MDR1 (an MFS transporter) in Candida albicans, is a frequent cause of high-level azole resistance. nih.govnih.gov This overexpression can result from mutations in the transcription factors that regulate these genes. While this mechanism is well-documented for azoles like fluconazole (B54011), specific studies demonstrating that this compound is a substrate for these pumps and that their overexpression confers resistance to it are limited. However, given that it is a common mechanism for the azole class, it is a probable, if not confirmed, mechanism of resistance to this compound.

Fungi possess intricate signaling pathways to respond to cellular stress, including the membrane and cell wall stress induced by antifungal drugs. Key pathways involved in mediating azole tolerance and resistance include the calcineurin and the heat shock protein 90 (Hsp90) signaling cascades. nih.govnih.govplos.org

Hsp90 is a molecular chaperone that stabilizes a variety of "client" proteins, enabling them to function correctly, particularly under stressful conditions. nih.gov Calcineurin, a protein phosphatase, is a crucial Hsp90 client protein. nih.govplos.org When the fungal cell membrane is stressed by azoles, the Hsp90-calcineurin pathway is activated, which in turn orchestrates a transcriptional response that helps the cell survive the drug-induced damage. nih.govnih.gov Compromising the function of either Hsp90 or calcineurin has been shown to render fungi hypersensitive to azoles. nih.govplos.org While this is a fundamental mechanism of azole tolerance, direct research specifically linking this compound exposure to the activation of these pathways has not been extensively reported.

Development of Secondary Resistance to this compound In Vitro Studies

Secondary, or acquired, resistance develops in a fungal population that was initially susceptible, typically following prolonged exposure to an antifungal agent. mdpi.com The potential for dermatophytes to develop secondary resistance to this compound has been investigated in early in vitro studies.

In a 1993 study, strains of Trichophyton mentagrophytes were repeatedly subcultured on agar (B569324) containing increasing concentrations of this compound. The results showed that the sensitivity of the strains to this compound did not decrease by more than fourfold, even after 15 successive subcultures. This suggests that, at least in the dermatophytes tested, secondary resistance to this compound is not easily induced in a laboratory setting. nih.gov

Cross-Resistance Patterns of this compound with Other Azole and Non-Azole Antifungals

Cross-resistance occurs when a resistance mechanism developed against one drug also confers resistance to other, often structurally related, drugs. nih.gov For azoles, mutations in the ERG11 gene or the overexpression of broad-spectrum efflux pumps often lead to resistance to multiple drugs within the class. nih.gov

This compound has shown potent activity against Aspergillus fumigatus isolates that are resistant to other medical triazoles like itraconazole and voriconazole. nih.gov For instance, strains with the common TR34/L98H resistance genotype, which causes high-level resistance to itraconazole and voriconazole, remained highly susceptible to this compound with very low MIC values. nih.gov However, as noted previously, strains with the TR46/Y121F/T289A genotype exhibited reduced susceptibility to this compound and high-level resistance to voriconazole, indicating a specific pattern of cross-resistance. nih.gov This suggests that while this compound can overcome some common azole resistance mechanisms, it is not immune to all of them.

Table 2: Cross-Resistance Profile of this compound against Azole-Resistant Aspergillus fumigatus

| Antifungal Agent | Geometric Mean MIC (μg/mL) vs. Azole-Susceptible Isolates (n=141) | Geometric Mean MIC (μg/mL) vs. Azole-Resistant Isolates (n=27) |

| This compound | 0.0017 | 0.0102 |

| Luliconazole (B1675427) | 0.0010 | 0.0028 |

| Itraconazole | 0.3200 | 2.1165 |

| Voriconazole | 0.2227 | 1.1220 |

| Posaconazole | 0.0794 | 0.3548 |

| Caspofungin (Non-Azole) | 0.0574 | 0.0354 |

Data derived from a 2016 study by Abastabar et al. nih.gov The table compares the geometric mean Minimum Inhibitory Concentrations (MICs) of various antifungals against susceptible and resistant A. fumigatus isolates, illustrating the cross-resistance patterns.

Novel Drug Delivery Systems for Lanoconazole

Nanotechnology-Based Delivery Approaches

One promising approach for Lanoconazole delivery is through particle-stabilized emulsions, also known as Pickering emulsions. nih.govnih.gov These systems use solid particles instead of traditional surfactants to stabilize the oil-in-water or water-in-oil droplets, often resulting in superior stability. diva-portal.orgresearchgate.net

Recent research has focused on developing this compound-loaded emulsions stabilized with cellulose (B213188) nanocrystals that have been grafted with polyphosphoesters. researchgate.net In one study, this method achieved a high drug-loading efficiency of over 80% and resulted in emulsions with a small mean droplet size ranging from 1.0 to 1.5 micrometers. researchgate.net The use of biocompatible and biodegradable particles like cellulose nanocrystals is a key advantage, aligning with the growing demand for safer and more sustainable pharmaceutical formulations. diva-portal.orgnih.gov

Table 1: Characteristics of this compound-Loaded Particle-Stabilized Emulsion

| Parameter | Finding | Reference |

|---|---|---|

| Stabilizer | Cellulose Nanocrystals with Polyphosphoesters | researchgate.net |

| Drug-Loading Efficiency | >80% | researchgate.net |

| Mean Droplet Size | 1.0 - 1.5 µm | researchgate.net |

To further enhance topical delivery, researchers have developed microemulsion-based hydrogels. nih.govresearchgate.netpnrjournal.com This dual-system approach combines the benefits of two distinct formulations. A microemulsion—a thermodynamically stable, transparent system of oil, water, and surfactant—acts as a carrier to solubilize a poorly water-soluble drug like this compound and enhance its permeation through the skin. nih.govwu.ac.th This microemulsion is then incorporated into a hydrogel, which is a three-dimensional network of hydrophilic polymers that can hold large amounts of water, providing a desirable viscosity for topical application and controlling the drug's release. nih.govresearchgate.net

Studies on other azole antifungals, such as fluconazole (B54011) and ketoconazole, have demonstrated the effectiveness of this strategy. nih.govresearchgate.net For instance, optimized fluconazole microemulsions were successfully converted into a gel form using gelling agents like Carbopol, without disturbing the microemulsion's structure. nih.govnih.gov These microemulsion-loaded hydrogels showed high drug release rates and enhanced skin permeation compared to conventional hydrogel formulations. nih.gov The components of the microemulsion, including oils and surfactants, can act as permeation enhancers, reducing the barrier function of the stratum corneum and facilitating drug entry into deeper skin layers. nih.gov

Table 2: Typical Composition and Properties of an Azole-Loaded Microemulsion-Based Hydrogel

| Component/Property | Example | Reference |

|---|---|---|

| Drug | Fluconazole (2% w/w) | nih.govnih.gov |

| Oil Phase | Transcutol P | nih.gov |

| Surfactant/Co-surfactant | Lansurf SML 20 / Propylene Glycol | nih.gov |

| Gelling Agent | Carbopol EDT 2020 (1.5%) | nih.govnih.gov |

| Globule Size | Low nanometer range | nih.gov |

Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, designed to overcome some limitations of earlier solid lipid nanoparticles (SLNs). NLCs are composed of a blend of solid and liquid lipids, creating an imperfect, unstructured solid matrix. nih.gov This structure allows for higher drug loading capacity and reduces the potential for drug expulsion during storage. nih.gov

For topical application, NLCs offer several advantages, including the ability to protect chemically unstable drugs, improve skin penetration, and modulate drug release. researchgate.net The lipid components are generally non-irritant and non-toxic, making them suitable for application even on damaged skin. researchgate.net Once prepared, the NLC dispersion can be incorporated into a hydrogel base to form an NLC-based gel. nih.govnih.gov This final formulation combines the penetration-enhancing effects of the nanoparticles with the favorable application properties of a gel, such as appropriate viscosity and bioadhesion. nih.gov Studies on other antifungal agents like voriconazole (B182144) have shown that NLC formulations can significantly inhibit fungal growth and are stable for extended periods under refrigeration. researchgate.net

Table 3: Example Characterization of Antifungal-Loaded NLCs

| Parameter | Finding (for Voriconazole-NLC) | Reference |

|---|---|---|

| Mean Diameter | ~230 nm | researchgate.net |

| Surface Charge (Zeta Potential) | +27.32 mV | researchgate.net |

| Encapsulation Efficiency | ~75% | researchgate.net |

| Stability | Stable up to 150 days at 4°C | researchgate.net |

Polymeric nanoparticles are solid, colloidal particles that can be designed to encapsulate or adsorb drugs, offering another promising avenue for delivery. nih.gov A specialized class of these polymers is the dendrimer, a type of nanoparticle with a unique, tree-like architecture. nih.govmdpi.com Dendrimers are three-dimensional, highly branched, and nearly spherical polymers with a structure that can be precisely controlled. nih.gov Their architecture consists of a central core, layers of repeating branched units, and a high density of functional groups on their surface. nih.govresearchgate.net

This structure makes dendrimers highly effective drug carriers. researchgate.net The interior cavities can encapsulate drug molecules, while the surface can be modified to enhance solubility, control drug release, and even target specific cells. nih.gov For poorly soluble drugs, dendrimers can significantly increase aqueous solubility and bioavailability. nih.govresearchgate.net For example, studies using polyamidoamine (PAMAM) dendrimers to carry the natural product curcumin (B1669340) increased its solubility 415-fold compared to the free drug. nih.gov The high number of surface groups also allows for the attachment of multiple drug molecules, leading to a high drug payload. researchgate.net While specific research on this compound-dendrimer conjugates is emerging, studies with other drugs demonstrate their potential for creating highly soluble and sustained-release antifungal formulations. nih.gov

Strategies for Enhanced this compound Penetration and Retention at Target Sites

The primary barrier to topical drug delivery is the stratum corneum, the outermost layer of the skin. scispace.comjyoungpharm.org A key goal of novel formulations for this compound is to overcome this barrier to ensure the drug reaches the site of infection in sufficient concentrations.

The nanotechnology-based systems described above employ several mechanisms to enhance penetration and retention:

Increased Thermodynamic Activity : Systems like microemulsions significantly increase the solubility of this compound. nih.gov This high degree of solubilization creates a greater concentration gradient between the formulation and the skin, which acts as a driving force for the drug to partition into the stratum corneum. nih.govscispace.com

Permeation Enhancement : The components of nano-formulations, such as surfactants, co-surfactants, and certain lipids, can act as chemical penetration enhancers. nih.govmdpi.com They work by temporarily and reversibly disrupting the highly organized lipid structure of the stratum corneum, making it more permeable to drug molecules. scispace.commdpi.com

Particulate Penetration : The small size of nanoparticles allows them to interact with the skin in unique ways. While intact penetration through the stratum corneum is debated, nanoparticles are known to accumulate in skin appendages like hair follicles and sebaceous glands, creating drug reservoirs from which the drug can diffuse laterally into the surrounding epidermis and dermis. scispace.com

Sustained Release and Prolonged Action : Formulations such as particle-stabilized emulsions and NLC-based gels are designed for sustained drug release. researchgate.netnih.gov The rigid structure of a particle-stabilized emulsion, for instance, ensures the slow and extended release of this compound. researchgate.net This prolonged local action enhances drug retention at the target site, which is crucial for treating persistent fungal infections. researchgate.net

In Vitro and In Vivo Evaluation of Novel this compound Formulations for Improved Efficacy